Tyrphostin A1

概要

説明

チロホスチン 1: は、上皮成長因子受容体キナーゼ機能の低分子阻害剤です。チロホスチンファミリーに属し、シグナル伝達経路におけるチロシンリン酸化を阻害する能力で知られています。

準備方法

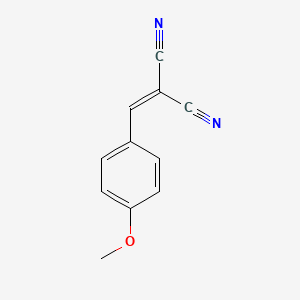

合成経路と反応条件: : チロホスチン 1は、4-メトキシベンズアルデヒドとマロンニトリルの縮合反応によって合成できます。 反応は通常、触媒として作用するピペリジンなどの塩基の存在下で行われます .

工業的製造方法: : チロホスチン 1の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、高収率と高純度を達成するために最適化されます。 生成物は、再結晶化またはクロマトグラフィーなどの標準的な技術を用いて精製されます .

化学反応の分析

反応の種類: : チロホスチン 1は、ニトリル基の存在により、主に置換反応を起こします。 求核剤との付加反応にも参加することができます .

一般的な試薬と条件: : チロホスチン 1との反応で使用される一般的な試薬には、ピペリジンなどの塩基、クロロホルムやジメチルスルホキシド(DMSO)などの溶媒が含まれます。 反応は通常、室温またはわずかに昇温した温度で行われます .

主な生成物: : チロホスチン 1を含む反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、求核剤との反応は、置換誘導体の生成につながる可能性があります .

科学研究への応用

化学: : チロホスチン 1は、化学において、チロシンキナーゼの阻害に関する研究のツールとして使用されています。 これは、さまざまな生化学的経路におけるチロシンリン酸化の役割を理解するのに役立ちます .

生物学: : 生物学的研究では、チロホスチン 1は、細胞の増殖と分化に関与する上皮成長因子受容体キナーゼを阻害するために使用されています。 これは、細胞シグナル伝達経路の研究における貴重なツールとなっています .

医学: : 医学研究では、チロホスチン 1は、特にがん治療における潜在的な治療的用途について研究されてきました。 これは、上皮成長因子受容体を阻害することにより、特定のがん細胞の増殖を阻害することが示されています .

産業: : 製薬業界では、チロホスチン 1は、チロシンキナーゼを標的とした新薬の開発に使用されています。 これは、より強力で選択的な阻害剤を設計するためのリード化合物として役立ちます .

科学的研究の応用

Biochemical Mechanisms

Tyrphostin A1 functions by binding to the active sites of protein tyrosine kinases, thereby inhibiting their activity. This inhibition can lead to alterations in various cellular processes, including:

- Cell Proliferation : Inhibition of growth factor signaling pathways.

- Apoptosis : Modulation of programmed cell death pathways.

- Cytoskeletal Dynamics : Influencing cell shape and motility through effects on cytoskeletal proteins.

Cardiac Research

This compound has been utilized in studies examining cardiac myocytes. Research indicates that while this compound itself is less effective than other tyrphostins in modulating calcium currents in guinea pig ventricular myocytes, it serves as a critical control compound in experiments assessing the roles of tyrosine phosphorylation in cardiac function .

Neurobiology

In neurobiological studies, this compound has been shown to inhibit the release of pro-inflammatory cytokines such as nitric oxide and tumor necrosis factor from activated microglia. This suggests potential applications in neurodegenerative disease models where inflammation plays a critical role .

Cancer Research

This compound has been explored for its effects on cancer cell lines. It has been reported to inhibit EGF receptor-mediated signaling pathways, which are crucial for cell proliferation and survival in various cancers . This inhibition can lead to reduced tumor growth and metastasis.

Cell Signaling Studies

The compound has been employed to dissect signaling pathways involving tyrosine phosphorylation. For instance, studies have demonstrated that this compound can modulate the phosphorylation state of proteins involved in cytoskeletal rearrangements during cellular responses to external stimuli .

Case Studies and Experimental Findings

作用機序

チロホスチン 1は、上皮成長因子受容体キナーゼを阻害することで作用を発揮します。タンパク質チロシンキナーゼドメインの基質サブサイトに結合し、チロシン残基のリン酸化を阻止します。 この阻害は、細胞の増殖と増殖に不可欠なシグナル伝達経路を混乱させます . さらに、チロホスチン 1はカルシウムチャネルを阻害し、血管平滑筋細胞の増殖を阻害することが示されています .

類似化合物との比較

類似化合物: : チロホスチンファミリーの他の化合物には、チロホスチン AG 1478、チロホスチン AG 879、チロホスチン AG 555などがあります .

ユニークさ: : チロホスチン 1は、他のチロホスチンと比較して、比較的高いIC50値を持つ点が特徴であり、チロシンキナーゼの阻害剤としては弱いです。 この特性により、研究におけるネガティブコントロールとして使用することができ、チロシンキナーゼ阻害の特異的効果と非特異的効果を区別するのに役立ちます .

生物活性

Tyrphostin A1 is a member of the tyrphostin family, known for its role as a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinases. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to interfere with signaling pathways that promote tumor growth and survival. This article delves into the biological activity of this compound, summarizing key findings from various studies, including case studies and relevant data.

This compound functions primarily by inhibiting the activity of EGFR, which is implicated in numerous malignancies. The inhibition of EGFR leads to a cascade of effects that can hinder cellular proliferation and survival:

- Inhibition of Tyrosine Kinase Activity : this compound has been shown to have a high IC50 value (>1250 µM), indicating its relatively weak inhibition compared to other tyrphostins. However, it still plays a role in modulating tyrosine kinase activity in certain contexts .

- Impact on Cellular Signaling : By blocking EGFR signaling, this compound disrupts pathways that are crucial for cell growth and differentiation. This can lead to reduced tumorigenesis in cancer cells that overexpress EGFR .

Biological Effects

The biological effects of this compound extend beyond mere inhibition of tyrosine kinases:

Case Study 1: Inhibition of Tumor Growth

A study involving guinea pig ventricular myocytes demonstrated that while this compound did not significantly alter basal tyrosine kinase activity, it could still influence downstream signaling pathways relevant to tumor growth when used in combination with other agents .

Case Study 2: Cardiovascular Implications

In experiments assessing cardiac myocytes, the effects of this compound were compared with other tyrphostins. The findings suggested that while it acted as a negative control in some assays, it might still exert protective effects against oxidative stress in cardiac tissue .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

特性

IUPAC Name |

2-[(4-methoxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHFCPXBKJPCAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182508 | |

| Record name | ((4-Methoxyphenyl)methylene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2826-26-8 | |

| Record name | Propanedinitrile, ((4-methoxyphenyl)methylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2826-26-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ((4-Methoxyphenyl)methylene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin A1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。